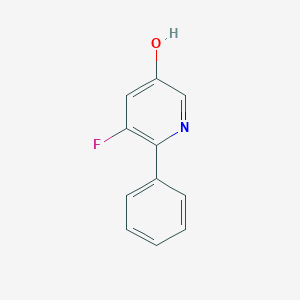
5-Fluoro-6-phenyl-3-pyridinol
Cat. No. B8456989
M. Wt: 189.19 g/mol
InChI Key: IUHVLTLCNULIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148407B2
Procedure details


6.55 g (29.7 mM) of 2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine are added to 160 ml of methanol, 30 ml of ethyl acetate and 30 ml of acetic acid. 0.33 g of 10% palladium-on-charcoal is added. The mixture is stirred under a hydrogen atmosphere for 3 hours. The catalyst is filtered off and the solvents are concentrated to give a white solid, which is taken up with 1 N sodium hydroxide solution. The aqueous phase obtained is washed with dichloromethane and then acidified to pH 5 with 1 N hydrochloric acid solution. The white precipitate obtained is filtered off and washed with water. After drying, the desired product is obtained in the form of a white solid with a yield of 77%.
Name
2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine
Quantity
6.55 g
Type
reactant
Reaction Step One






Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[C:12]([F:13])=[CH:11][C:10]([O:14]CC3C=CC=CC=3)=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.C(OCC)(=O)C.[OH-].[Na+]>[Pd].C(O)(=O)C>[F:13][C:12]1[CH:11]=[C:10]([OH:14])[CH:9]=[N:8][C:7]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
2-phenyl-3-fluoro-5-(phenylmethoxy)pyridine
|
|
Quantity
|
6.55 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C(C=C1F)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.33 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred under a hydrogen atmosphere for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvents are concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white precipitate obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=NC1C1=CC=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
